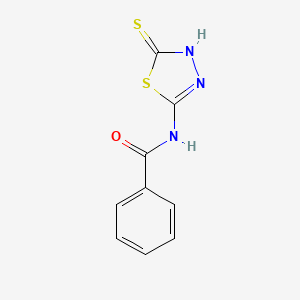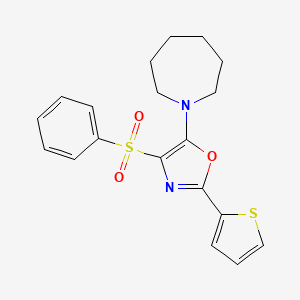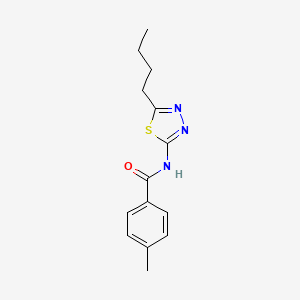![molecular formula C14H15N3OS2 B2680320 4-(((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole CAS No. 315692-61-6](/img/structure/B2680320.png)
4-(((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a thieno[2,3-d]pyrimidin-4-yl group, which is a type of heterocyclic compound . These types of compounds are often used in the development of pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar thieno[2,3-d]pyrimidin-4-yl compounds are often synthesized through cyclization processes or domino reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using X-ray diffraction . This technique allows for the determination of the crystal and molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions of similar compounds often involve nucleophilic addition and subsequent cyclization into a 2-thioxopyrimidine moiety .Physical and Chemical Properties Analysis
Based on similar compounds, it can be inferred that the compound is likely to be a solid at room temperature . The solubility and other physical properties would need to be determined experimentally.Applications De Recherche Scientifique
Anticancer Applications
Compounds with structural features akin to the queried chemical have been explored for their anticancer properties. Novel pyrazolopyrimidines derivatives, for instance, have shown promise as anticancer agents, demonstrating cytotoxic activity against various cancer cell lines. These compounds have been synthesized and evaluated for their potential to inhibit cancer cell growth, with some showing significant activity (Rahmouni et al., 2016). Similarly, enaminones used as building blocks for the synthesis of substituted pyrazoles have been tested for antitumor activities, exhibiting inhibitory effects against human breast and liver carcinoma cell lines (Riyadh, 2011).
Anti-inflammatory Applications
Some thienopyrimidinone derivatives have been synthesized with an aim towards anti-inflammatory applications. These compounds, often characterized by their bridgehead nitrogen heterocycles, have demonstrated good in vitro antibacterial and antifungal activities, suggesting their utility as potential therapeutic agents in treating inflammation-related conditions (Gaber & Moussa, 2011).
Antimicrobial Applications
The antimicrobial properties of similar compounds have also been extensively studied. Novel bridgehead nitrogen heterocycles containing the thienopyrimidinone skeleton, for instance, showed promising in vitro antibacterial and antifungal activities. These activities were particularly notable against strains of Gram-positive and Gram-negative bacteria as well as fungi, with some compounds displaying high inhibition levels (Gaber & Moussa, 2011). Additionally, new pyridothienopyrimidines and pyridothienotriazines have been synthesized and tested for their antimicrobial activities, reinforcing the potential of these compounds as antibacterial agents (Abdel-rahman et al., 2002).
Propriétés
IUPAC Name |
4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS2/c1-7-10(4)20-14-12(7)13(15-6-16-14)19-5-11-8(2)17-18-9(11)3/h6H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTOMTCOYNJBQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC3=C(ON=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,4,6-trimethyl-1,2-dioxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2680237.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2680238.png)

![methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2680240.png)
![3',4'-dichloro-N-(octahydro-1,4-benzodioxin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2680241.png)
![tert-butyl N-[(3S,4R)-1-(but-2-ynoyl)-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2680242.png)
![5-Methyl-2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2680244.png)




![8-(2,4-dimethoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2680251.png)
![3,4-dihydro-2H-quinolin-1-yl-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2680254.png)
![N-(4-fluorophenyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2680256.png)
